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Compound of Interest

Compound Name: SR9186

Cat. No.: B15575178

For researchers and professionals in drug development, the precise understanding of a
compound's mechanism of action is paramount. While the user requested a comparative guide
of SR9186 against other REV-ERB agonists, extensive research indicates that SR9186 (also
known as ML368) is not a REV-ERB agonist but a selective inhibitor of the cytochrome P450
enzyme CYP3A4.[1] This crucial distinction means a direct comparison of SR9186's
performance with that of true REV-ERB agonists would be scientifically unfounded.

This guide will, therefore, pivot to provide a comprehensive comparison of well-established
REV-ERB agonists, namely GSK4112, SR9009, SR9011, and STL1267. It will adhere to the
requested format, presenting quantitative data, experimental methodologies, and pathway
visualizations to offer a valuable resource for researchers in the field of circadian rhythm and
metabolic diseases.

The REV-ERB Signaling Pathway: A Transcriptional
Repressor

The REV-ERB nuclear receptors (REV-ERBa and REV-ERBJ) are critical components of the
mammalian circadian clock. They function as transcriptional repressors, playing a key role in
the negative feedback loop that governs circadian rhythm. Upon binding to their natural ligand,
heme, or synthetic agonists, REV-ERBs recruit the Nuclear Receptor Co-repressor (NCoR)
complex, which includes histone deacetylases (HDACS). This complex then binds to REV-ERB
response elements (RORES) on the DNA, leading to the repression of target gene transcription,
most notably Bmall, a core activator of the circadian clock.
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Below is a diagram illustrating this signaling pathway.
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Caption: Agonist binding to REV-ERB recruits the NCoR/HDAC3 co-repressor complex, leading

to transcriptional repression of target genes.

Comparative Analysis of REV-ERB Agonists

The following table summarizes the key quantitative data for prominent REV-ERB agonists.
These compounds have been instrumental in elucidating the physiological roles of REV-ERB in
metabolism, inflammation, and cancer.
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Potency
Compound Target(s) Key Features Reference(s)
(EC50/1C50)
First synthetic
REV-ERB
agonist

~2 UM (in cell- identified.
GSK4112 REV-ERBa/f3 o [2]
based assays) Limited in vivo
use due to poor
pharmacokinetic
properties.
Widely used in in
vivo studies.
Demonstrates

REV-ERBa: 790 effects on

nM, REV-ERB: metabolism,

SR9009 REV-ERBo/3 _ [3]
560 nM (IC50 in endurance, and
cell-free assay) inflammation.

Reports of poor
oral
bioavailability.
Similar to
REV-ERBa: 480 SR9009 with
nM, REV-ERB: slightly improved

SR9011 REV-ERBo/p . [3]
270 nM (IC50 in potency. Also
cell-free assay) used extensively

in in vivo models.
A newer
) o generation
High affinity o
- agonist with
(specific values
STL1267 REV-ERBo/3 reported greater [4]

not consistently

reported)

potency and
selectivity than
SR9009.[4]
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Experimental Protocols for Characterizing REV-ERB
Agonists

The characterization of novel REV-ERB agonists involves a series of in vitro and in vivo
experiments to determine their potency, selectivity, and physiological effects.

In Vitro Assays

o Co-transfection/Luciferase Reporter Assay:
o Objective: To determine the functional potency of the agonist in a cellular context.
o Methodology:

1. HEK293T cells are co-transfected with a plasmid expressing a Gal4 DNA-binding
domain fused to the REV-ERB ligand-binding domain (LBD) and a reporter plasmid
containing a luciferase gene under the control of a Gal4 upstream activation sequence
(UAS).

2. Transfected cells are treated with varying concentrations of the test compound.

3. Luciferase activity is measured, which is indicative of the recruitment of co-repressors
by the activated REV-ERB LBD. A decrease in luciferase activity signifies agonist
activity.

4. EC50 values are calculated from the dose-response curve.
e Quantitative Real-Time PCR (qRT-PCR):

o Objective: To measure the effect of the agonist on the expression of known REV-ERB
target genes.

o Methodology:

1. Arelevant cell line (e.g., HepG2 hepatocytes, primary macrophages) is treated with the
agonist.

2. RNA is extracted from the cells after a specified incubation period.
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3. cDNA is synthesized from the RNA.

4. qRT-PCR is performed using primers specific for REV-ERB target genes (e.g., BMAL1,
NR1D1, IL-6).

5. The relative change in gene expression compared to a vehicle-treated control is
calculated.

In Vivo Experiments

e Pharmacokinetic Analysis:

o Objective: To determine the absorption, distribution, metabolism, and excretion (ADME)
properties of the agonist.

o Methodology:

1. The compound is administered to mice via a specific route (e.g., intraperitoneal
injection, oral gavage).

2. Blood samples are collected at various time points post-administration.

3. The concentration of the compound in the plasma is measured using techniques like
LC-MS/MS.

4. Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax),
and time to maximum concentration (Tmax) are calculated.

e Metabolic Cage Studies:
o Objective: To assess the effect of the agonist on whole-body metabolism.
o Methodology:

1. Mice are housed in metabolic cages that continuously monitor oxygen consumption
(VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), food and
water intake, and locomotor activity.
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2. After a baseline recording period, mice are treated with the agonist.

3. Changes in the measured parameters are analyzed to determine the effect on energy
expenditure and substrate utilization.

Below is a workflow diagram for the characterization of a novel REV-ERB agonist.
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Experimental Workflow for REV-ERB Agonist Characterization
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Caption: A typical workflow for the preclinical evaluation of a novel REV-ERB agonist.
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In conclusion, while SR9186 is not a relevant compound for a comparative guide on REV-ERB
agonists, the field has a robust and growing toolkit of chemical probes. The established
agonists discussed herein have been pivotal in advancing our understanding of the circadian
clock's role in health and disease, and the methodologies described provide a framework for
the continued development of novel therapeutics targeting the REV-ERB nuclear receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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